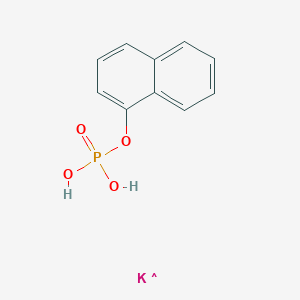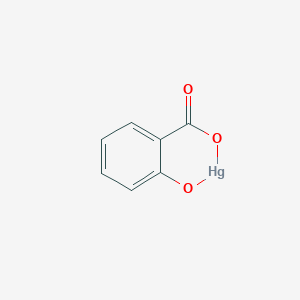![molecular formula C13H10ClN3O B1612584 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine CAS No. 952933-65-2](/img/structure/B1612584.png)
2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine
Übersicht
Beschreibung
2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, also known as AC-261, is a small molecule that has been studied for its potential applications in various fields of scientific research. This compound is a member of the benzo[d]oxazole family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to DNA damage and cell death. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Inhibition of Akt leads to apoptosis in cancer cells. In neuroprotection, this compound has been shown to activate the antioxidant enzyme heme oxygenase-1, which protects neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and apoptosis, leading to cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neuronal cell death. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases. In inflammation, this compound has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. One area of interest is the development of more potent analogs of this compound, which could have improved efficacy in cancer therapy, neuroprotection, and inflammation. Another area of interest is the investigation of the role of this compound in other disease models, such as cardiovascular disease and metabolic disorders. Finally, the elucidation of the exact mechanism of action of this compound could lead to the development of more targeted therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine has been studied for its potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neuronal cell death. Inflammation is a common feature of many diseases, and this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-amino-2-chlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-10-5-7(15)1-3-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNCLQCPUKVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589867 | |
| Record name | 2-(4-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952933-65-2 | |
| Record name | 2-(4-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)

![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)



